REACTION_CXSMILES
|
Cl.Cl.[CH3:3][N:4]([CH3:11])[CH2:5][CH2:6][CH2:7][N:8]([CH3:10])[CH3:9].C(=O)(O)[O-].[Na+].C(=O)=O>O>[CH3:3][N:4]([CH3:11])[CH2:5][CH2:6][CH2:7][N:8]([CH3:10])[CH3:9] |f:0.1.2,3.4|
|
Name
|
1,3-bis-dimethylaminopropane dihydrochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.Cl.CN(CCCN(C)C)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
is repeatedly extracted with ethyl ether (2×8, 1×4 ml)
|
Type
|
CUSTOM
|
Details
|
The organic phases are collected together
|
Type
|
WASH
|
Details
|
washed with 4 ml of a saturated solution of sodium chloride
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
CN(CCCN(C)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |